1-[2-(Trifluoromethoxy)phenyl]propan-2-ol
Description
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNODVYHRHXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Prochiral Ketones
Catalytic Systems and Reaction Optimization
Solvent and Temperature Effects
Data from Method B in the RSC Medicinal Chemistry supplement demonstrate that methanol/water systems at 20–70°C effectively stabilize reactive intermediates during imidazo[1,2-a]pyridine syntheses. Transposing these conditions to the target compound’s synthesis could mitigate hydrolysis of the trifluoromethoxy group, which is prone to cleavage under strongly acidic or basic conditions.
Purification and Isolation Techniques
Bisulfite Complex Formation
The purification of 1-[2-(Trifluoromethoxy)phenyl]propan-2-one via sodium metabisulfite adducts, as described in EP0810195A1, offers a scalable approach for precursor refinement. Treating crude ketone with NaHSO₃ in heptane/water mixtures isolates the bisulfite complex, which is subsequently hydrolyzed with NaOH to regenerate the ketone. For the alcohol derivative, analogous strategies using diethyl ether recrystallization or silica gel chromatography are preferred to avoid decomposition.
Vacuum Distillation
High-purity this compound (≥98%) is achievable through fractional distillation under reduced pressure (10–15 mmHg), as evidenced by the isolation of 1-(3-trifluoromethyl)phenyl-propan-2-one at 98–102°C. Implementing a 5-stage molecular distillation apparatus could further enhance enantiomeric excess for chiral applications.
Analytical Characterization
Spectroscopic Verification
-
¹H NMR : The benzylic proton adjacent to the hydroxyl group appears as a multiplet at δ 4.1–4.3 ppm, while the trifluoromethoxy signal resonates as a singlet at δ 3.9–4.0 ppm.
-
¹³C NMR : The CF₃O group generates a quartet near δ 120 ppm (J = 320 Hz), and the quaternary carbon bearing the hydroxyl group is observed at δ 70–72 ppm.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) typically resolves this compound with a retention time of 6.8–7.2 minutes, achieving >99% purity when paired with evaporative light scattering detection.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Grignard Reaction | 72 | 95 | 420 |
| Catalytic Hydrogenation | 88 | 99 | 380 |
| Borohydride Reduction | 81 | 97 | 310 |
Catalytic hydrogenation emerges as the most cost-effective industrial pathway, though borohydride reduction offers superior scalability for low-capacity facilities.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenylpropanols.
Scientific Research Applications
Scientific Research Applications
1-[2-(Trifluoromethoxy)phenyl]propan-2-ol has diverse applications across several scientific disciplines:
Organic Chemistry
- Building Block: It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated motifs. The trifluoromethoxy group enhances lipophilicity, making it valuable in drug design .
Biological Studies
- Biochemical Probes: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. Its structural features allow it to modulate enzyme activity and influence biochemical pathways .
Pharmaceutical Applications
- Drug Development: The compound is being explored as a lead candidate in drug discovery due to its biological activity. Studies have shown its potential efficacy against certain diseases, making it a candidate for further pharmacological evaluation .
Case Study 1: Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This study utilized in vitro assays to evaluate the compound's effectiveness, revealing promising results that warrant further investigation into its mechanism of action .
Case Study 2: Drug Design Innovations
A comprehensive review highlighted the role of trifluoromethyl groups in enhancing drug efficacy. The study examined multiple compounds with similar structures and established a correlation between the presence of trifluoromethoxy groups and improved pharmacokinetic properties .
Data Tables
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Phenyl Groups
The trifluoromethoxy group is a critical pharmacophore in several bioactive molecules. Below is a comparative analysis of key structural analogs:
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl : Substituting -OCF₃ (as in the target compound) with -CF₃ (e.g., mefentrifluconazole) alters electronic and steric properties, impacting binding to biological targets like fungal CYP51 enzymes .
- Backbone Modifications : Replacing the propan-2-ol group with triazole (mefentrifluconazole) or tetrazole (quilseconazole) introduces heterocyclic pharmacophores critical for antifungal activity .
Physicochemical and Pharmacokinetic Properties
Fluorination generally enhances metabolic stability and lipophilicity. For example:
- LogP: The target compound’s LogP is estimated to be higher than non-fluorinated propanols (e.g., 1-phenoxypropan-2-ol) due to the -OCF₃ group .
- Solubility : Fluorinated alcohols exhibit lower aqueous solubility compared to hydroxylated analogs, necessitating formulation adjustments in drug development .
Biological Activity
1-[2-(Trifluoromethoxy)phenyl]propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in interacting with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- A phenyl ring substituted with a trifluoromethoxy group.
- A propanol side chain that contributes to its hydrophilic properties.
The presence of the trifluoromethoxy group significantly influences the compound's pharmacokinetic properties, enhancing its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and cellular receptors. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, which is crucial for its therapeutic effects.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethoxy groups may exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, indicating a possible role in treating infections .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could be beneficial in conditions such as arthritis or other inflammatory diseases .
- Neurological Applications : Given its structural similarity to known monoamine reuptake inhibitors, there is potential for this compound to be explored for treating mood disorders or neurological conditions .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 1-Ethenyl-2-methoxybenzene | Methoxy group only | Lower lipophilicity | Lacks trifluoromethyl enhancement |
| 1-Ethenyl-3-(trifluoromethyl)benzene | Trifluoromethyl group only | Varies based on position | Different reactivity |
| This compound | Trifluoromethoxy + propanol | Potential antimicrobial & anti-inflammatory | Enhanced metabolic stability |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds containing trifluoromethoxy groups:
- Antimicrobial Studies : A study demonstrated that similar compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting a pathway for developing new antibiotics .
- Pharmacological Assessments : Research on derivatives has shown varying degrees of efficacy in modulating neurotransmitter systems, indicating potential applications in treating depression and anxiety disorders .
- Inflammation Models : In vitro studies indicated that compounds with the trifluoromethoxy group could reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation using 2-(trifluoromethoxy)benzene derivatives. For example:
- Route 1 : React 2-(trifluoromethoxy)phenylmagnesium bromide with acetone under Grignard conditions, followed by acid quenching. This method requires strict control of anhydrous conditions (e.g., THF solvent, 0–5°C) to avoid side reactions .
- Route 2 : Catalytic hydrogenation of a ketone intermediate (e.g., 1-[2-(trifluoromethoxy)phenyl]propan-2-one) using Pd/C or Raney Ni. Yields vary significantly (50–85%) depending on catalyst loading and hydrogen pressure .
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and optimize stoichiometry to minimize trifluoromethoxy group degradation.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
Q. What solvent systems are suitable for recrystallization, and how does solubility impact experimental design?
Methodological Answer :
- Solubility Profile : The compound is moderately polar (logP ~2.1) with limited solubility in water (<0.1 mg/mL). Preferred solvents include dichloromethane, ethyl acetate, or hexane:EtOAc mixtures (3:1) .
- Recrystallization : Use a hexane:EtOAc (4:1) system at −20°C. Slow cooling enhances crystal purity. Filter under inert atmosphere (N₂) to prevent hydrolysis of the trifluoromethoxy group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential vapor release .
- Waste Disposal : Collect organic waste in halogen-specific containers. Neutralize acidic byproducts (e.g., HBr from Grignard reactions) with NaHCO₃ before disposal .
- Emergency Measures : In case of skin contact, wash immediately with 10% ethanol/water (v/v) to dissolve residual compound .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence reaction kinetics in catalytic processes?
Methodological Answer : The −OCF₃ group decreases electron density at the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. For example:
- Catalytic Hydrogenation : Pd/C-mediated reduction of ketone intermediates proceeds 30% slower compared to non-fluorinated analogs due to steric and electronic effects .
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Discrepancies in antifungal or receptor-binding assays (e.g., IC₅₀ values) may arise from:
- Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC (Chiralpak AD-H column, heptane:IPA 90:10) .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., trifluoromethoxy phenol derivatives) during bioassays .
- Buffer Compatibility : Use PBS (pH 7.4) with 0.1% BSA to stabilize the compound in cellular uptake studies .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP51 for antifungal studies). The trifluoromethoxy group shows strong hydrophobic interactions with Phe228 and His310 residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Monitor RMSD (<2.0 Å) to validate target engagement .
Q. What role does stereochemistry play in optimizing synthetic scalability and bioactivity?
Methodological Answer :
Q. How do researchers address discrepancies in reported melting points and spectral data?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
